1,1-Dimethylethyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{5-methoxypyrazolo[1,5-a]pyridin-3-yl}carbamate: is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl carbamate group enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{5-methoxypyrazolo[1,5-a]pyridin-3-yl}carbamate typically involves the condensation of 5-methoxypyrazole with a suitable pyridine derivative, followed by the introduction of the tert-butyl carbamate group. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{5-methoxypyrazolo[1,5-a]pyridin-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazolo[1,5-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-{5-methoxypyrazolo[1,5-a]pyridin-3-yl}carbamate is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to modulate specific biological pathways makes it a promising candidate for drug discovery.
Industry: In the industrial sector, tert-butyl N-{5-methoxypyrazolo[1,5-a]pyridin-3-yl}carbamate is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-{5-methoxypyrazolo[1,5-a]pyridin-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (3-iodo-4-methoxypyrazolo[1,5-a]pyridin-5-yl)carbamate
Comparison: tert-Butyl N-{5-methoxypyrazolo[1,5-a]pyridin-3-yl}carbamate is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature enhances its reactivity and potential biological activity compared to similar compounds. The methoxy group can participate in additional interactions, such as hydrogen bonding, which can influence the compound’s binding affinity and selectivity for specific targets.
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl N-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(17)15-10-8-14-16-6-5-9(18-4)7-11(10)16/h5-8H,1-4H3,(H,15,17) |
InChI Key |
HQHVPKFOHFKRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=CN2N=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.